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molecular formula C7H16O2 B8396702 5-Methoxyhexanol

5-Methoxyhexanol

Cat. No. B8396702
M. Wt: 132.20 g/mol
InChI Key: MJSWVBQUHWPEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05143643

Procedure details

15.3 g of LiAlH4 was added to 330 ml of dry ether, and under stirring, a solution of 53 g of the above 5-methoxycaprylic acid in 60 ml of dry ether was dropped at below 10° C. in 2 hours. After the dropping, the mixture was raised in temperature for 2 hours of stirring at 15°-20° C. After standing for 12 hours, 5%-hydrochloric acid was added to the mixture for acidification while keeping the temperature below 15° C. The mixture was then subjected to extraction with ether. The ether extract was washed successively with water, 5%-NaOH aqueous solution and water, followed by drying with anhydrous MgSO4, distilling-off of the solvent and vacuum distillation to obtain 24.5 g of 5-methoxy-1-hexanol which provided the following IR data:
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
5-methoxycaprylic acid
Quantity
53 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][CH:9]([CH2:16]CC)[CH2:10][CH2:11][CH2:12][C:13](O)=[O:14].Cl>CCOCC>[CH3:7][O:8][CH:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH2:13][OH:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
330 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
5-methoxycaprylic acid
Quantity
53 g
Type
reactant
Smiles
COC(CCCC(=O)O)CCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the dropping, the mixture was raised in temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
of stirring at 15°-20° C
CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was then subjected to extraction with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed successively with water, 5%-NaOH aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous MgSO4, distilling-off of the solvent and vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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